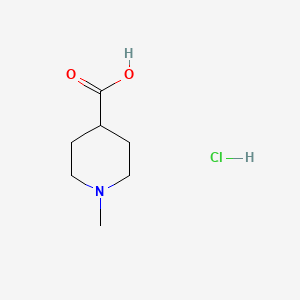

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Cat. No. B1302249

Key on ui cas rn:

71985-80-3

M. Wt: 179.64 g/mol

InChI Key: NLUDEWJJEMHIIL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08697876B2

Procedure details

Charge isonipecotic acid (1.00 wt, 1.0 eq, 600 g) to a reaction vessel. Charge palladium on charcoal (10% wt, 50% wet paste, 0.05 wt, 30 g) to the reaction vessel. Charge purified water (4.0 vol, 2.4 L) to the reaction vessel. Heat the resulting mixture to 90 to 95° C. Charge formic acid (1.2 vol, 1.4 wt, 4.0 eq, 720 mL) to the vessel at 90 to 95° C. (expected addition time 20 to 40 minutes). Charge a line rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C. Charge formaldehyde (37% w/w aqueous solution, 0.74 vol, 0.81 wt, 1.3 eq, 444 mL) to the vessel at 90 to 95° C. (expected addition time 20 to 40 minutes). Charge a line rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C. Stir the resulting mixture at 90 to 100° C. until complete by HPLC analysis (pass criterion≦0.1% area isonipecotic acid, expected 3 hours). Cool the resulting mixture to 20 to 30° C. Filter the reaction mixture through GF/F. Wash the filter cake with purified water (2×1.0 vol) at 20 to 30° C. Concentrate the combined filtrates to ca 2 vol at atmospheric pressure. As necessary adjust the temperature to 65 to 75° C. Charge conc. Hydrochloric acid (0.95 vol, 1.14 wt, 1.5 eq, 570 mL) to the vessel at 65 to 75° C. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure. Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 3 vol at atmospheric pressure. Check the water content by KF analysis of the supernatant liquors using AX reagent (pass criterion≦0.1% w/w). Cool the reaction mixture to 20 to 25° C. Stir the reaction mixture for 1 to 2 hours at 20 to 25° C. Filter the reaction mixture at 20 to 25° C. Wash the filter cake with acetonitrile (2×1.0 vol, 0.8 wt, 2×600 mL). Dry the product at up to 50° C. until ≦0.5% w/w by LOD and ≦0.2% w/w water (KF, AX reagent). Expected yield: 80 to 90% th, 111 to 125% w/w; Isolated yield: 755 g (91% th, 125 w/w). FIG. 5 shows a typical NMR spectrum of 1-Methylpiperidine-4-carboxylic acid (D2O)

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

N1CCC(C(O)=O)CC1.C(O)=O.C=O.[ClH:15].[CH3:16][N:17]1[CH2:22][CH2:21][CH:20]([C:23]([OH:25])=[O:24])[CH2:19][CH2:18]1>[Pd]>[ClH:15].[CH3:16][N:17]1[CH2:22][CH2:21][CH:20]([C:23]([OH:25])=[O:24])[CH2:19][CH2:18]1 |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

600 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCC(C(=O)O)CC1

|

Step Two

|

Name

|

|

|

Quantity

|

720 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

444 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Four

|

Name

|

|

|

Quantity

|

570 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCC(CC1)C(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

92.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the resulting mixture at 90 to 100° C. until complete by HPLC analysis (pass criterion

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified water (4.0 vol, 2.4 L) to the reaction vessel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge a line

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge a line

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse of purified water (0.5 vol, 300 mL) to the vessel at 90 to 95° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the resulting mixture to 20 to 30° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the reaction mixture through GF/F

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the filter cake with purified water (2×1.0 vol) at 20 to 30° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the combined filtrates to ca 2 vol at atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 65 to 75° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 65 to 75° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 2 vol at atmospheric pressure

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Charge acetonitrile (10.0 vol, 7.8 wt, 6.0 L) to the vessel at ≧70° C. and concentrate the solution to ca 3 vol at atmospheric pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the reaction mixture to 20 to 25° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the reaction mixture for 1 to 2 hours at 20 to 25° C

|

|

Duration

|

1.5 (± 0.5) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the reaction mixture at 20 to 25° C

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the filter cake with acetonitrile (2×1.0 vol, 0.8 wt, 2×600 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Dry the product at up to 50° C. until ≦0.5% w/w by LOD and ≦0.2% w/w water (KF, AX reagent)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Isolated yield: 755 g (91% th, 125 w/w)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.CN1CCC(CC1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |